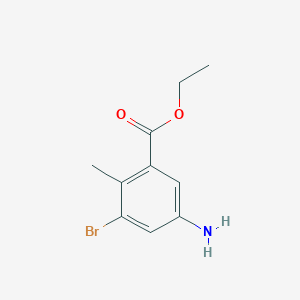

Ethyl 5-amino-3-bromo-2-methylbenzoate

Description

Ethyl 5-amino-3-bromo-2-methylbenzoate (CAS: 1467333-52-3) is a substituted benzoate ester featuring a bromine atom at position 3, an amino group at position 5, and a methyl group at position 2 on the aromatic ring. Its molecular formula is C₁₀H₁₂BrNO₂, with a molar mass of 258.12 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive bromine and amino groups, which enable further functionalization .

For instance, methyl 5-amino-3-bromo-2-methylbenzoate (CAS: 885519-05-1), a structural analog with a methyl ester group, is synthesized with a 95% yield using silica gel column chromatography .

Properties

IUPAC Name |

ethyl 5-amino-3-bromo-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXGLOPDHTTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)N)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-3-bromo-2-methylbenzoate typically involves the following steps:

Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 3-position.

Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 5-position.

Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl 5-amino-3-bromo-2-methylbenzoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-3-bromo-2-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce nitro compounds.

Scientific Research Applications

Ethyl 5-amino-3-bromo-2-methylbenzoate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activity.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-bromo-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 5-amino-3-bromo-2-methylbenzoate with three structurally related compounds, highlighting differences in substituent positions, functional groups, and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Substituents (Position) | Ester Group | Key Structural Differences |

|---|---|---|---|---|---|---|

| Ethyl 5-amino-3-bromo-2-methylbenzoate | 1467333-52-3 | C₁₀H₁₂BrNO₂ | 258.12 | 5-NH₂, 3-Br, 2-CH₃ | Ethyl | Reference compound |

| Ethyl 2-amino-3-bromo-5-methylbenzoate | 1041853-51-3 | C₁₀H₁₂BrNO₂ | 258.12 | 2-NH₂, 3-Br, 5-CH₃ | Ethyl | Positional isomer (NH₂/CH₃ swap) |

| Methyl 5-amino-3-bromo-2-methylbenzoate | 885519-05-1 | C₉H₁₀BrNO₂ | 244.09 | 5-NH₂, 3-Br, 2-CH₃ | Methyl | Ester group variation (ethyl → methyl) |

| Ethyl 2-amino-5-bromo-3-fluorobenzoate | 1183479-43-7 | C₉H₉BrFNO₂ | 262.08 | 2-NH₂, 5-Br, 3-F | Ethyl | Halogen substitution (Br → F) and positional shift |

Positional Isomer: Ethyl 2-amino-3-bromo-5-methylbenzoate

This compound (CAS: 1041853-51-3) shares the same molecular formula (C₁₀H₁₂BrNO₂) and molar mass as the target compound but differs in substituent positions: the amino group is at position 2, and the methyl group is at position 5. Such positional isomerism can significantly alter electronic properties and reactivity. For example, the electron-donating amino group at position 2 may direct electrophilic substitution reactions differently compared to its placement at position 5 .

Ester Group Variation: Methyl 5-amino-3-bromo-2-methylbenzoate

Replacing the ethyl ester with a methyl group reduces the molar mass to 244.09 g/mol (CAS: 885519-05-1). Methyl esters generally exhibit higher hydrolysis rates under basic conditions due to reduced steric hindrance, making this compound more reactive in ester cleavage reactions. The synthesis of this analog achieves a 95% yield, suggesting efficient protocols for this class of compounds .

Halogen-Substituted Analog: Ethyl 2-amino-5-bromo-3-fluorobenzoate

This compound (CAS: 1183479-43-7) substitutes the methyl group at position 2 with fluorine and shifts the bromine to position 5. Its higher molar mass (262.08 g/mol) reflects the addition of fluorine .

Research Findings and Implications

Cost Considerations: Ethyl 5-amino-3-bromo-2-methylbenzoate is priced at €803.00 per gram, indicating its high value as a specialty chemical.

Reactivity Trends: The positional isomer (Ethyl 2-amino-3-bromo-5-methylbenzoate) may exhibit divergent reactivity in Suzuki-Miyaura couplings due to altered electronic environments, warranting further experimental validation .

Notes

- Data Limitations : The provided evidence lacks detailed thermodynamic or spectroscopic data (e.g., melting points, NMR shifts) for these compounds, limiting direct property comparisons.

Biological Activity

Ethyl 5-amino-3-bromo-2-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 5-amino-3-bromo-2-methylbenzoate belongs to the class of benzoate esters, characterized by the presence of an amino group and halogen substituents. Its molecular formula is C_11H_{12}BrN_O_2 with a molecular weight of approximately 272.12 g/mol. The presence of the amino group is critical as it may enhance biological activity through various interactions with biological targets.

The biological activity of ethyl 5-amino-3-bromo-2-methylbenzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The amino group can participate in hydrogen bonding, influencing enzyme activity.

- Receptor Interaction : The compound may interact with specific receptors, altering signaling pathways.

- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thus exhibiting antioxidant properties.

Biological Activity Overview

The compound has been studied for various biological activities:

- Antimicrobial Activity : Ethyl 5-amino-3-bromo-2-methylbenzoate has demonstrated effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammation markers in vitro.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

-

Anticancer Activity :

- In vitro tests on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that ethyl 5-amino-3-bromo-2-methylbenzoate reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours of exposure.

-

Anti-inflammatory Effects :

- In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels, indicating its anti-inflammatory potential.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.